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molecular formula C13H18O4 B8377534 4-[3-(Methoxymethyl)phenoxy]butyric acid, methyl ester CAS No. 73718-02-2

4-[3-(Methoxymethyl)phenoxy]butyric acid, methyl ester

Cat. No. B8377534
M. Wt: 238.28 g/mol
InChI Key: NVAUOCFZRZMFBF-UHFFFAOYSA-N
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Patent
US04524071

Procedure details

A solution of 4-(3-formylphenoxy)butyric acid, ethyl ester (4.72 g) in methanol (25 ml) containing hydrogen chloride (0.35 g) was stirred for 12 hr. at room temperature, then cooled to 0°. Sodium cyanoborohydride (1.26 g) was added and after 30 min., iced water (200 ml) was added and the mixture extracted with ether (2×150 ml). Evaporation of the dried (MgSO4) ethereal extracts gave a pale yellow oil which was distilled (165°/0.8 mm) to give the title compound (3.8 g).
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]([CH:15]=[CH:16][CH:17]=1)[O:6][CH2:7][CH2:8][CH2:9][C:10]([O:12][CH2:13]C)=[O:11])=[O:2].Cl.[C:19]([BH3-])#N.[Na+].O>CO>[CH3:19][O:2][CH2:1][C:3]1[CH:4]=[C:5]([CH:15]=[CH:16][CH:17]=1)[O:6][CH2:7][CH2:8][CH2:9][C:10]([O:12][CH3:13])=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
4.72 g
Type
reactant
Smiles
C(=O)C=1C=C(OCCCC(=O)OCC)C=CC1
Name
Quantity
0.35 g
Type
reactant
Smiles
Cl
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.26 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 12 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ether (2×150 ml)
CUSTOM
Type
CUSTOM
Details
Evaporation of the
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4) ethereal extracts
CUSTOM
Type
CUSTOM
Details
gave a pale yellow oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled (165°/0.8 mm)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COCC=1C=C(OCCCC(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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